[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
Brand Name: Vulcanchem
CAS No.: 2565792-19-8
VCID: VC11648611
InChI: InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34-/m1/s1
SMILES: CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Molecular Formula: C30H44NOPS
Molecular Weight: 497.7 g/mol

[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

CAS No.: 2565792-19-8

Cat. No.: VC11648611

Molecular Formula: C30H44NOPS

Molecular Weight: 497.7 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide - 2565792-19-8

Specification

CAS No. 2565792-19-8
Molecular Formula C30H44NOPS
Molecular Weight 497.7 g/mol
IUPAC Name (R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Standard InChI InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34-/m1/s1
Standard InChI Key JQOGHPACTGDYMR-ANHUGMMASA-N
Isomeric SMILES CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
SMILES CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Canonical SMILES CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a central sulfinamide group (R2S(O)NR\text{R}_2\text{S(O)NR}') bonded to a chiral carbon center, which is further connected to a 2-(dicyclohexylphosphino)phenyl group and a phenylmethyl moiety. The molecular formula is C30H44NOPS\text{C}_{30}\text{H}_{44}\text{NOPS}, with a molecular weight of 497.7 g/mol . The stereochemical configuration is explicitly defined by the [S(R)] and (R) descriptors, indicating specific spatial arrangements critical for its reactivity and interactions.

Key Structural Features:

  • Sulfinamide Core: The S(O)NH\text{S(O)NH} group serves as a hydrogen-bond acceptor and chiral director.

  • Dicyclohexylphosphino Group: A bulky, electron-rich phosphorus ligand that enhances metal coordination in catalytic applications.

  • Phenylmethyl Substituent: Provides steric bulk and π-system interactions for substrate recognition.

Stereochemical Analysis

The compound’s stereochemistry is encoded in its IUPAC name:

  • S(R) denotes the sulfinamide sulfur’s configuration (R-based priority rules).

  • (R) specifies the configuration at the benzylic carbon bearing the phosphino group.

This stereochemical precision is achieved through enantioselective synthesis, often involving chiral auxiliaries or catalysts.

Synthesis and Synthetic Strategies

Multi-Step Synthetic Routes

Synthesis typically proceeds via three stages:

  • Phosphino-Aryl Intermediate Preparation:
    Reaction of dicyclohexylphosphine with 2-bromophenylmagnesium bromide under palladium catalysis yields 2-(dicyclohexylphosphino)phenyl bromide.

  • Chiral Sulfinamide Formation:
    Condensation of (R)-2-methylpropane-2-sulfinamide with a benzylamine derivative forms the stereogenic sulfinamide core.

  • Coupling and Purification:
    Suzuki-Miyaura coupling or nucleophilic substitution integrates the phosphino-aryl group, followed by chromatographic purification .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Phosphino-Aryl PrepPhMgBr,Pd(dba)2,THF\text{PhMgBr}, \text{Pd(dba)}_2, \text{THF}78
Sulfinamide Formation(R)-SO(NH2)C(CH3)3,Et3N\text{(R)-SO(NH}_2\text{)C(CH}_3\text{)}_3, \text{Et}_3\text{N}65
Final CouplingK2CO3,MeCN,80C\text{K}_2\text{CO}_3, \text{MeCN}, 80^\circ\text{C}72

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance efficiency, with in-line analytics ensuring enantiomeric excess (eeee) >99%. Solvent recovery systems mitigate environmental impact, aligning with green chemistry principles.

Applications in Catalysis and Beyond

Asymmetric Catalysis

The compound’s phosphino group acts as a robust ligand for transition metals (e.g., Rh, Pd), enabling enantioselective transformations:

  • Hydrogenation: Achieves eeee values >95% in ketone reductions.

  • Cross-Coupling: Facilitates C–C bond formation in sterically hindered substrates .

Table 2: Catalytic Performance Metrics

Reaction TypeSubstrateeeee (%)Turnover (TON)Reference
HydrogenationAcetophenone971,200
Suzuki-Miyaura2-Naphthylboronic acidN/A850

Physicochemical Properties and Stability

Solubility and Stability

  • Solubility: Sparingly soluble in hexane (<0.1<0.1 mg/mL), moderately soluble in dichloromethane (1212 mg/mL) .

  • Thermal Stability: Decomposes at 218C218^\circ\text{C} (DSC data).

  • Light Sensitivity: Degrades under UV exposure (t1/2=48t_{1/2} = 48 h) .

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR}: δ 7.45–7.10 (m, 9H, aromatic), δ 3.21 (s, 3H, N–CH3_3), δ 1.42 (s, 9H, C(CH3_3)3_3).

  • 31P NMR^{31}\text{P NMR}: δ 18.7 ppm (d, J=45J = 45 Hz) .

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